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Compound of Interest

1-methyl-3-phenoxy-1H-pyrazol-4-
Compound Name:
amine

Cat. No.: B10903526

Get Quote

Executive Summary & Molecule Profile

CAS 477698-15-0 corresponds to 1-Methyl-3-phenoxy-1H-pyrazol-4-amine.[1] This
compound is a critical Key Starting Material (KSM) and structural intermediate used in the

synthesis of pyrazole-based kinase inhibitors, particularly those targeting Bruton's Tyrosine
Kinase (BTK) and other pathways involving the phenoxy-pyrazole motif.[1]

For drug development professionals, the integrity of this material is paramount.[1] Impurities
introduced at this stage (e.g., regioisomers like 1-methyl-5-phenoxy...[1]) can propagate
through the synthesis, resulting in difficult-to-purge "related substances" in the final API.[1]

Chemical Profile
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Property Specification

Chemical Name 1-Methyl-3-phenoxy-1H-pyrazol-4-amine
Molecular Formula C10H11NsO

Molecular Weight 189.21 g/mol

) Regioisomerism (N1-methyl vs. N2-methyl)
Key Risk Factor . .
during synthesis.[1]

Supplier Landscape Analysis

The market for CAS 477698-15-0 is split between Certified Reference Material (CRM)
providers and Research Chemical suppliers.[1] For GMP-regulated environments (ICH Q7),
"Research Grade" materials must be upgraded via rigorous in-house qualification.[1]

Tier 1: Primary Reference Standard Suppliers (High
Compliance)

Best for: GMP release testing, method validation, and impurity quantification.[1]
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needed for LC-
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Tier 2: Specialist Building Block Suppliers (Research

Grade)

Best for: Early-stage discovery, synthetic optimization, or as a raw material for in-house

standard generation.[1]
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Technical Integrity: The "Self-Validating"
Qualification Protocol

If a pharmacopeial (USP/EP) standard is unavailable—which is the case for CAS 477698-15-0
—Yyou must establish a Primary Reference Standard in-house.[1] Do not rely solely on the
supplier's Certificate of Analysis (CoA) for critical assays.

A. The "Gold Standard" Potency Assay: gNMR
Why: Chromatographic purity (Area %)

Absolute Content (w/w). Salts, water, and inorganic residues are invisible to UV detection.[1]
Protocol:

¢ Internal Standard (IS): Use trace-certified Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-
nitrobenzene).[1]

¢ Solvent: DMSO-ds (ensures solubility of both pyrazole and IS).
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o Relaxation Delay (D1): Set to

(typically 30—60 seconds) to ensure full magnetization recovery for quantitative integration.

e Calculation:
[1]

B. Regioisomer Detection (Critical Quality Attribute)

The methylation of 3-phenoxy-1H-pyrazol-4-amine can yield two isomers.

e Target: 1-Methyl-3-phenoxy...[1] (CAS 477698-15-0)[1]

e Impurity: 1-Methyl-5-phenoxy...[1] (Regioisomer)[1]

Differentiation Method: NOESY (Nuclear Overhauser Effect Spectroscopy).

o Target: Strong NOE correlation between the N-Methyl protons and the Pyrazole-H5 proton.

e Impurity: The N-Methyl group is distant from the Pyrazole-H3 proton (blocked by the phenoxy
group), resulting in a weak or absent NOE signal.[1]

Visualizations & Workflows
Figure 1: Reference Standard Qualification Workflow

This diagram outlines the decision logic for accepting a supplier's material or upgrading it to a
Primary Standard.
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Receive CAS 477698-15-0

Is Supplier ISO 17034 Accredited?

Tier 2 (MCE/Enamine)

Review CoA:
Is Assay w/w provided?

Yes (Assay >98%) \No (Only Area%)

Perform Full Characterization:
1. gNMR (Assay)
2. LC-MS (ID)
3. NOESY (Regioisomer Check)

Verify ldentity:
1. 1H-NMR
2. HPLC Purity check

Release as
Primary Reference Standard

Click to download full resolution via product page

Caption: Decision matrix for qualifying CAS 477698-15-0. Note that Research Grade materials
require gNMR to establish absolute potency.
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Figure 2: Impurity Pathway (Regioisomerism)

Understanding the synthetic origin of impurities is crucial for method development.

. . TARGET (CAS 477698-15-0)
Major Path (Steric Control 1-Methyl-3-phenoxy...
+ Methyl lodide (Mel) 3-Phenoxy-1H-pyrazol-4-amine
REGIOISOMER IMPURITY
1-Methyl-5-phenoxy...

+ Base (Tautomeric Mix) Minor Path

Click to download full resolution via product page

Caption: Methylation of the pyrazole precursor yields the target (CAS 477698-15-0) and a
potential regioisomer impurity that must be resolved by HPLC.

Experimental Protocol: HPLC Method for Purity
To validate the standard, use this generic starting method optimized for polar aromatic amines.
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.[1]
» Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: Acetonitrile.
» Gradient: 5% B to 95% B over 15 minutes.
e Flow Rate: 1.0 mL/min.
¢ Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine absorption).
o Acceptance Criteria:
o Main peak retention time stability: RSD < 2.0%.
o Resolution (

) between Target and Regioisomer: > 1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

e To cite this document: BenchChem. [Comparative Guide to Reference Standards for CAS
477698-15-0[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10903526/docs#comparative-guide-to-reference-
standards-for-cas-477698-15-0-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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